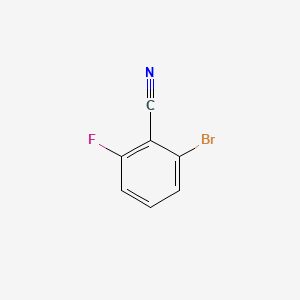

2-Bromo-6-fluorobenzonitrile

描述

Significance of Halogenated Benzonitriles in Chemical Research

Halogenated benzonitriles are a class of organic compounds that have found significant utility as fundamental building blocks in organic chemistry. tcichemicals.com Their importance stems from the combined electronic properties of the halogen and nitrile functional groups attached to the aromatic ring.

The nitrile group is strongly electron-withdrawing, which can significantly alter the electron density of the benzene (B151609) ring. nih.gov This feature not only influences the molecule's reactivity in reactions like nucleophilic aromatic substitution but is also recognized as a key pharmacophore in medicinal chemistry. nih.gov The incorporation of a nitrile group into drug candidates can enhance binding affinity to target proteins and improve pharmacokinetic profiles, such as solubility and bioavailability. nih.gov

The presence of halogen atoms further diversifies the chemical utility of these molecules. Halogens are crucial functional groups for several reasons:

Reaction Handles : Halogen atoms, particularly bromine and iodine, are excellent leaving groups in a variety of cross-coupling reactions. The development of modern synthetic methods, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, has greatly increased the demand for halogenated compounds as starting materials for forming new carbon-carbon and carbon-nitrogen bonds. tcichemicals.comacs.org

Modulation of Physicochemical Properties : The introduction of halogens, especially fluorine, can profoundly impact a molecule's properties. Fluorine can enhance metabolic stability, increase binding affinity, and alter lipophilicity, which are critical considerations in the design of pharmaceuticals and agrochemicals. chemimpex.comtcichemicals.com

Halogen Bonding : Halogen atoms can act as electrophilic "halogen bond" donors, forming non-covalent interactions with Lewis bases. acs.org This interaction is increasingly recognized as a significant force in molecular recognition, crystal engineering, and the binding of ligands to biological targets. acs.org

The synergy between the nitrile and halogen groups makes halogenated benzonitriles versatile intermediates for synthesizing a wide array of complex organic structures, contributing to innovations in fields ranging from drug discovery to materials science. chemimpex.comnih.gov

Scope of 2-Bromo-6-fluorobenzonitrile in Advanced Chemical Transformations

The specific structure of this compound makes it a valuable reagent for a variety of advanced chemical transformations. The bromine atom at the 2-position serves as a key reactive site, while the fluorine and nitrile groups modulate the reactivity of the aromatic ring. chemimpex.com

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions. innospk.com The carbon-bromine bond is well-suited for reactions like the Suzuki-Miyaura coupling with arylboronic acids to form biaryl structures, and the Buchwald-Hartwig amination to introduce nitrogen-based functional groups. vulcanchem.com These reactions are fundamental in modern organic synthesis for constructing the complex molecular scaffolds often found in biologically active compounds. acs.org

Furthermore, this compound serves as a key starting material for the synthesis of other useful chemical intermediates. For instance, it can be hydrolyzed under basic conditions to produce 2-bromo-6-fluorobenzoic acid, another important building block in medicinal and materials chemistry. chemicalbook.comchemicalbook.comgoogle.com The nitrile group itself can undergo various transformations, such as reduction to a primary amine (benzylamine derivative) or reaction with organometallic reagents.

Its role as a building block is evident in its application in several key industries:

Pharmaceutical Development : It is used as an intermediate in the synthesis of novel pharmaceutical compounds, including potential anti-cancer and anti-inflammatory agents. chemimpex.com

Agrochemicals : The compound contributes to the formulation of modern pesticides and herbicides, aiding in crop protection. chemimpex.com

Materials Science : Derivatives of this compound are used to create specialty polymers and materials with enhanced properties like thermal stability and chemical resistance. chemimpex.com

Table 2: Key Transformations of this compound

| Reaction Type | Description | Application(s) | Source(s) |

| Palladium-Catalyzed Cross-Coupling | The bromine atom acts as a reactive site for forming new C-C or C-N bonds via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. | Synthesis of complex organic molecules, pharmaceuticals. | innospk.comvulcanchem.com |

| Hydrolysis | The nitrile group is converted to a carboxylic acid group under reflux with a base like potassium hydroxide (B78521) (KOH). | Synthesis of 2-bromo-6-fluorobenzoic acid. | chemicalbook.comchemicalbook.com |

| Nucleophilic Aromatic Substitution | The fluorine atom can potentially be displaced by strong nucleophiles, a reaction facilitated by the electron-withdrawing nitrile group. | Introduction of various functional groups. | cymitquimica.com |

| Reduction | The nitrile group can be reduced to a primary amine using suitable reducing agents. | Synthesis of benzylamine (B48309) derivatives. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELGUZKHALDFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382455 | |

| Record name | 2-Bromo-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79544-27-7 | |

| Record name | 2-Bromo-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Fluorobenzonitrile

Established Synthetic Pathways

Traditional methods for the synthesis of 2-Bromo-6-fluorobenzonitrile rely on well-established reactions, providing reliable routes to this important chemical building block.

Diazotization and Bromination of 2-Amino-6-fluorobenzonitrile (B142694)

A common and effective method for the synthesis of this compound is through the diazotization of 2-Amino-6-fluorobenzonitrile, followed by a Sandmeyer-type bromination reaction. This multi-step process begins with the conversion of the amino group into a diazonium salt, which is subsequently displaced by a bromine atom.

In a typical procedure, 2-Amino-6-fluorobenzonitrile is dissolved in a mixture of hydrobromic acid and an organic solvent like 1,4-dioxane. The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. This intermediate is then added to a solution of copper(I) bromide in hydrobromic acid, which catalyzes the substitution of the diazonium group with bromide. The reaction mixture is heated to drive the reaction to completion. Following workup and purification by chromatography, this compound can be obtained in good yield. A reported synthesis using this method achieved a yield of 70%. chemicalbook.com

Reaction Conditions for Diazotization and Bromination:

| Step | Reagents | Temperature | Time | Yield |

| Diazotization | 2-Amino-6-fluorobenzonitrile, 48% Hydrobromic acid, Sodium nitrite, 1,4-dioxane, Water | 0°C | 1.5 h | - |

| Bromination | Diazonium salt solution, Copper(I) bromide, 48% Hydrobromic acid | 0°C then 50°C | 15 min at 0°C, 20 min at 50°C | 70% |

Conversion from 2-Bromo-6-fluorobenzaldehyde

Another established route involves the conversion of 2-Bromo-6-fluorobenzaldehyde into this compound. This transformation is typically achieved by converting the aldehyde to an oxime, which is then dehydrated to the nitrile.

A common method for this conversion involves reacting 2-Bromo-6-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a dehydrating agent such as formic acid. The mixture is heated to facilitate the formation of the aldoxime and its subsequent dehydration to the nitrile. After the reaction, the excess formic acid is removed, and the product is isolated by extraction and purified by distillation under reduced pressure. One procedure reports the synthesis of 2-fluoro-6-bromobenzonitrile from 2-fluoro-6-bromobenzaldehyde with a high purity of 98% (GC). chemicalbook.com

Reaction Details for Conversion from Aldehyde:

| Reactants | Reagents | Temperature | Time | Purity of Product |

| 2-Bromo-6-fluorobenzaldehyde, Hydroxylamine hydrochloride | Formic acid | 100°C | 2 h | 98% (GC) |

Novel and Optimized Synthetic Strategies

To improve efficiency, reduce costs, and enhance the safety profile of the synthesis, researchers are continuously exploring new and optimized methods for the preparation of this compound.

Halodeboronation Reactions: A Facile Approach

Halodeboronation of aryl boronic acids has emerged as a powerful tool for the regioselective introduction of halogens onto an aromatic ring. This method offers a facile approach to aryl halides from readily accessible boronic acid precursors. While a specific example for the synthesis of this compound via this method is not prominently documented, the synthesis of its isomer, 2-bromo-3-fluorobenzonitrile, has been successfully achieved through a sodium methoxide-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. nih.govacs.orgacs.org This demonstrates the potential of halodeboronation as a viable strategy for the synthesis of halogenated benzonitriles. The reaction typically involves treating the aryl boronic acid with a halogenating agent, such as a 1,3-dihalo-5,5-dimethylhydantoin, in the presence of a catalyst. acs.orgacs.org

This approach could potentially be adapted for the synthesis of this compound, provided the corresponding 2-cyano-3-fluorophenylboronic acid precursor is available. The mild reaction conditions and high yields often associated with halodeboronation reactions make it an attractive area for further investigation.

Palladium-Catalyzed Transformations in Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the cyanation of aryl halides is a well-established transformation. This methodology could be a powerful tool for the synthesis of this compound. The reaction generally involves the coupling of an aryl halide with a cyanide source, such as potassium ferrocyanide or zinc cyanide, in the presence of a palladium catalyst and a suitable ligand. nih.govrsc.orgnih.govresearchgate.net

While a specific palladium-catalyzed synthesis of this compound is not detailed in the provided search results, the general applicability of this method to a wide range of aryl bromides suggests its potential. For instance, a hypothetical route could involve the palladium-catalyzed cyanation of a 1,3-dibromo-2-fluorobenzene derivative, where one of the bromine atoms is selectively replaced by a cyanide group. The success of such a reaction would depend on the careful selection of the palladium catalyst, ligand, and reaction conditions to achieve the desired regioselectivity. The use of non-toxic cyanide sources like potassium ferrocyanide is a significant advantage of modern palladium-catalyzed cyanation methods. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific green chemistry protocols for the synthesis of this compound are not extensively reported, general strategies for greener synthesis of benzonitriles can be considered.

One promising approach is the use of ionic liquids as recyclable reaction media and catalysts. For example, a novel green synthetic route for benzonitrile (B105546) from benzaldehyde and hydroxylamine hydrochloride has been developed using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.org This methodology could potentially be adapted for the synthesis of substituted benzonitriles like this compound.

Another green strategy involves the use of heterogeneous catalysts that can be easily recovered and reused. For instance, the ammoxidation of toluene to benzonitrile is an industrial process that utilizes mixed transition metal oxides as catalysts. medcraveonline.com Research into developing more efficient and environmentally friendly catalysts for such transformations is ongoing. The development of catalyst-free procedures in sustainable solvents like ethanol also represents a significant advancement in green synthesis. tetrahedron-green-chem.com Applying these principles to the synthesis of this compound could lead to more sustainable and environmentally benign manufacturing processes.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Fluorobenzonitrile

Nucleophilic Substitution Reactions

The electron-deficient nature of the aromatic ring in 2-bromo-6-fluorobenzonitrile, accentuated by the electron-withdrawing effects of the nitrile and halogen groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile displaces one of the halogen atoms. Generally, the fluorine atom is a better leaving group than bromine in SNAr reactions due to its higher electronegativity, which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex.

However, the position of the substituents relative to each other and to the activating nitrile group plays a crucial role. For this compound, nucleophilic attack is sterically hindered at both the 2- and 6-positions. Despite this, reactions with strong nucleophiles can proceed. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) can lead to the substitution of the fluorine atom, yielding 2-bromo-6-methoxybenzonitrile. The reaction conditions, such as temperature and the nature of the nucleophile and solvent, significantly influence the outcome and regioselectivity of the substitution.

Transition Metal-Catalyzed Coupling Reactions

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a widely used reaction. In the case of this compound, the C-Br bond is significantly more reactive than the C-F bond under typical palladium-catalyzed Suzuki-Miyaura conditions. This allows for the selective coupling at the 2-position. For example, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base will selectively yield a 2-aryl-6-fluorobenzonitrile, leaving the fluorine atom intact for potential further transformations.

A typical reaction would involve this compound, an arylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a suitable solvent system like toluene/water.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | High |

| 3-Thienylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | Good |

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds selectively at the more reactive C-Br bond. This provides a straightforward route to 2-alkynyl-6-fluorobenzonitriles.

Standard conditions for a Sonogashira coupling of this compound would involve a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) salt (e.g., CuI), a base (typically an amine like triethylamine), and the terminal alkyne in a solvent such as THF or DMF.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Yield (%) |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | Good |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Diisopropylamine | High |

| 1-Hexyne | Pd(OAc)2/XPhos | CuI | Et3N | Good |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction can also be applied to this compound, again with preferential reaction at the C-Br bond. A variety of primary and secondary amines can be coupled to the 2-position of the benzonitrile (B105546) ring, providing access to a wide range of N-aryl compounds.

The catalytic system for this transformation typically consists of a palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide).

| Amine | Pd Precatalyst | Ligand | Base | Yield (%) |

| Morpholine | Pd2(dba)3 | BINAP | NaOtBu | High |

| Aniline | Pd(OAc)2 | Xantphos | Cs2CO3 | Good |

| n-Butylamine | Pd2(dba)3 | Johnphos | LHMDS | Good |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. google.commdpi.comwikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The nitrile group (-CN) is a known, albeit moderate, directing group for ortho metalation. google.com

In this compound, the nitrile group can direct lithiation to the adjacent C-H bond at the 5-position. However, the presence of the halogen atoms introduces complexity. The strong inductive effect of the fluorine atom can increase the acidity of the adjacent C-H proton, potentially competing with the directing effect of the nitrile group. Furthermore, lithium-halogen exchange, particularly with the bromine atom, is a possible competing reaction pathway, especially with stronger organolithium bases like tert-butyllithium.

By carefully selecting the organolithium reagent (e.g., lithium diisopropylamide, LDA, which is less prone to lithium-halogen exchange) and controlling the reaction temperature, it is possible to achieve regioselective deprotonation at the 5-position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a new substituent at this position.

| Organolithium Base | Electrophile | Product |

| LDA | (CH3)3SiCl | 2-Bromo-5-(trimethylsilyl)-6-fluorobenzonitrile |

| LTMP | DMF | 2-Bromo-5-formyl-6-fluorobenzonitrile |

| n-BuLi (careful control) | I2 | 2-Bromo-5-iodo-6-fluorobenzonitrile |

Influence of Bromine and Fluorine Substituents on Reaction Pathways

The reactivity of this compound is profoundly influenced by the electronic and steric properties of its bromine and fluorine substituents.

Electronic Effects: Both bromine and fluorine are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect. This deactivation of the ring makes it more susceptible to nucleophilic attack, as seen in SNAr reactions. The fluorine atom, being more electronegative, has a stronger inductive effect than bromine. The nitrile group is also a strong electron-withdrawing group, further enhancing the electrophilicity of the ring.

In transition metal-catalyzed coupling reactions, the electronic nature of the substituents influences the rate of oxidative addition of the palladium catalyst to the C-X bond. The C-Br bond is generally more reactive than the C-F bond in these reactions due to its lower bond dissociation energy.

Steric Effects: The ortho-positioning of both the bromine and fluorine atoms relative to the nitrile group creates significant steric hindrance around these positions. This steric bulk can influence the approach of nucleophiles and the coordination of the palladium catalyst. In DoM, while the nitrile group directs metalation, the steric hindrance from the adjacent halogens can affect the efficiency of the deprotonation and subsequent electrophilic quench.

Computational Chemistry in Predicting Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for elucidating the reactivity and selectivity of organic compounds, including halogenated benzonitriles. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to model reaction mechanisms and predict outcomes with a high degree of accuracy. These theoretical studies provide valuable insights into the electronic structure and energetic pathways that govern the chemical behavior of molecules like this compound.

One of the primary applications of computational chemistry in this context is the prediction of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. For substituted benzenes, the positions of the electron-withdrawing and activating groups significantly influence the site of nucleophilic attack. DFT calculations can be employed to determine the relative stabilities of the possible σ-complex (Meisenheimer) intermediates that can form during an SNAr reaction. The transition state energies leading to these intermediates can also be calculated to identify the most favorable reaction pathway. In the case of this compound, computational models would be used to assess whether a nucleophile would preferentially replace the bromo or the fluoro substituent, or add to a different position on the aromatic ring.

Furthermore, computational studies can shed light on the reactivity of the nitrile group and the potential for C-CN bond activation. Research on related fluorinated benzonitriles has utilized DFT calculations to investigate the interactions with transition metal complexes. These studies model the reaction pathways, including the energies of intermediates and transition structures, to understand the effect of fluorine substitution on the activation of the C-CN bond. For this compound, similar computational approaches could predict its behavior in the presence of various catalytic systems.

The following table summarizes key computational parameters that are typically calculated to predict the reactivity of a molecule like this compound.

| Computational Parameter | Information Provided | Relevance to Reactivity and Selectivity |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density, showing regions of positive and negative electrostatic potential. | Predicts sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. |

| Fukui Functions (f+, f-, f0) | Quantify the change in electron density at a specific point when an electron is added, removed, or redistributed. | Identify the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. |

| Transition State Energies | The energy of the highest point on the reaction coordinate between reactants and products. | Lower transition state energies indicate a more favorable reaction pathway, allowing for the prediction of selectivity. |

| σ-Complex Intermediate Stabilities | The relative energies of the intermediates formed during nucleophilic aromatic substitution. | The most stable intermediate often corresponds to the major product, thus predicting regioselectivity. |

By applying these computational techniques, a detailed theoretical understanding of the reactivity and selectivity of this compound can be established, guiding synthetic efforts and the development of new chemical transformations.

Applications of 2 Bromo 6 Fluorobenzonitrile As a Strategic Building Block

Pharmaceutical and Medicinal Chemistry Applications

2-Bromo-6-fluorobenzonitrile's utility in medicinal chemistry stems from its ability to participate in a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the construction of complex molecular architectures.

Synthesis of Anti-Cancer Agents

The quest for more effective and selective cancer therapies has led researchers to explore novel molecular scaffolds. Quinazoline derivatives, for instance, are a class of compounds that have shown significant anti-cancer activity, with several drugs based on this structure approved for clinical use. nih.gov The synthesis of these molecules often involves the construction of the quinazoline ring system from appropriately substituted anilines.

While direct synthesis from this compound is a subject of ongoing research, its derivatives are key precursors. For example, a bromo-substituted quinazoline derivative has been synthesized and shown to possess antiproliferative activity against cancer cell lines. nih.gov In a typical synthetic approach, an anthranilic acid derivative is used as the starting material to build the quinazolinone core. nih.gov The strategic placement of the bromo and fluoro groups on the benzonitrile (B105546) ring makes it an attractive starting point for creating a diverse library of quinazoline-based compounds for anti-cancer screening. mdpi.com

Development of Anti-Inflammatory Drugs

Chronic inflammation is a hallmark of numerous diseases, driving the demand for new and effective anti-inflammatory agents. One promising area of research involves the development of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as activators of the NRF2 pathway, which plays a crucial role in modulating the inflammatory response. researchgate.net

The synthesis of these therapeutic candidates can be achieved through a Gewald reaction, a multicomponent reaction that utilizes an activated nitrile, a ketone or aldehyde, and elemental sulfur in the presence of a base. This compound can serve as a precursor to the necessary activated nitrile, highlighting its indirect but vital role in the synthesis of these novel anti-inflammatory compounds. The resulting tetrahydrobenzothiophene scaffold has been shown to exhibit significant anti-inflammatory properties in cellular models. nih.gov

Precursor for Novel Therapeutic Agents

Beyond its application in anti-cancer and anti-inflammatory drug discovery, this compound serves as a precursor for a variety of other novel therapeutic agents, including benzenesulfonamides, sodium channel blockers, and Huprine derivatives.

Benzenesulfonamide derivatives are a well-established class of therapeutic agents with a broad range of biological activities. google.com Their synthesis often involves the reaction of a substituted aniline or benzylamine (B48309) with a benzenesulfonyl chloride. The reduction of the nitrile group in this compound provides 2-bromo-6-fluorobenzylamine, a key intermediate for the synthesis of these compounds. This amine can then be reacted with various benzenesulfonyl chlorides to generate a library of benzenesulfonamide derivatives for screening against different therapeutic targets.

Voltage-gated sodium channels (Nav) are crucial for the generation and propagation of action potentials in excitable cells. Blockers of these channels are used in the treatment of various disorders, including epilepsy, cardiac arrhythmias, and pain. nih.gov A novel series of benzenesulfonamide-based compounds have been developed as potent and selective inhibitors of the Nav1.7 sodium channel, a key target for pain therapeutics. researchgate.net

The synthesis of these inhibitors can utilize 2-bromo-6-fluorobenzylamine, derived from this compound. This amine serves as a crucial building block, which is then elaborated through a series of reactions to yield the final benzenesulfonamide-based sodium channel blocker. The presence of the bromo and fluoro substituents on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Huprine derivatives are a class of potent acetylcholinesterase (AChE) inhibitors, which are of interest for the treatment of Alzheimer's disease. The core structure of these molecules is typically synthesized via the Friedländer annulation, a reaction that condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

A variation of this synthesis utilizes an ortho-aminobenzonitrile derivative. By converting the bromine in this compound to an amino group, a key precursor for the Friedländer synthesis of Huprine analogues can be obtained. This strategic transformation allows for the incorporation of the fluoro-substituted phenyl ring into the final Huprine scaffold, potentially modulating its biological activity and pharmacokinetic profile.

Design of Biologically Active Fluorinated Compounds

In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This compound serves as a key scaffold for the synthesis of complex, biologically active fluorinated molecules. Its structure allows for sequential, site-selective reactions. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, while the nitrile group can be transformed into other functionalities.

The closely related compound, 2-bromo-4-fluorobenzonitrile, is explicitly used as a molecular scaffold for active pharmaceutical ingredients (APIs), including the synthesis of oxadiazole derivatives that act as type 2 cannabinoid receptors for treating central nervous system disorders ossila.com. The 2-bromo-6-fluoro-substituted benzene (B151609) ring is a common feature in many bioactive molecules, and this benzonitrile derivative provides a direct route to introduce this key structural motif. Research on the related aldehyde, 2-bromo-6-fluorobenzaldehyde, has shown its utility in creating phosphodiesterase (PDE4) inhibitors for treating inflammatory diseases and antagonists for the vanilloid receptor subtype 1 (VR1), which is involved in pain sensation google.com. This highlights the importance of the 2-bromo-6-fluoro-phenyl framework in developing novel therapeutics.

| Intermediate | Derived Scaffold/Compound Class | Therapeutic Target/Application | Reference |

|---|---|---|---|

| 2-Bromo-4-fluorobenzonitrile | N-aryl-oxadiazolyl-propionamides | Cannabinoid Receptor Type 2 (CB2) | ossila.com |

| 2-Bromo-6-fluorobenzaldehyde | Indolyl Urea Compounds | Vanilloid Receptor Subtype 1 (VR1) Antagonist | google.com |

| 2-Bromo-6-fluorobenzaldehyde | AN2728 (Crisaborole) | Phosphodiesterase 4 (PDE4) Inhibitor | google.com |

Agrochemical Development

The structural features of this compound are also highly advantageous in the development of modern agrochemicals. The presence of both fluorine and bromine contributes to the potency and metabolic stability of the final active ingredients. The compound is a known precursor for environmentally friendly and high-end pesticides made-in-china.com.

Synthesis of Pesticides

A critical application of this compound in the agrochemical industry is its use as a starting material for the synthesis of 2-bromo-6-fluorobenzoic acid chemicalbook.com. This benzoic acid derivative is a pivotal intermediate for several potent fungicides. For example, a structurally similar compound, 2-bromo-6-fluorobenzotrifluoride, is converted into 2-bromo-6-fluorobenzoic acid for the synthesis of fungicides like Flusilazole and Prothioconazole, which are used to control a broad spectrum of fungal diseases in crops such as cereals and fruits nbinno.com. The synthesis pathway from this compound to this key acid intermediate positions it at the start of the manufacturing process for these important crop protection agents.

Formulation of Herbicides

While specific examples of herbicides derived directly from this compound are less commonly documented in publicly available literature, its role as a versatile fluorinated building block is significant. The synthesis of complex substituted aromatic compounds is crucial for developing new herbicides with novel modes of action. The ability to selectively functionalize the molecule at its bromo, fluoro, and cyano positions allows chemists to create a wide array of derivatives for screening and development as potential herbicides. The underlying 2,6-disubstituted benzonitrile structure is a key component in various classes of herbicides, and this compound provides an efficient entry point for their synthesis.

| Precursor Intermediate | Derived Agrochemical | Agrochemical Class | Primary Use | Reference |

|---|---|---|---|---|

| 2-Bromo-6-fluorobenzoic acid | Flusilazole | Fungicide | Control of fungal diseases in cereals and fruits | nbinno.com |

| 2-Bromo-6-fluorobenzoic acid | Prothioconazole | Fungicide | Broad-spectrum fungal disease control in crops | nbinno.com |

Advanced Materials Science

The electronic properties conferred by the halogen and nitrile substituents make this compound an attractive candidate for applications in materials science. It is utilized in the synthesis of new materials for sectors such as engineering plastics, green energy, and optoelectronics made-in-china.com.

Production of Specialty Polymers

This compound can serve as a monomer or a precursor to monomers for the synthesis of specialty fluorinated polymers. These polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. For instance, the related compound 2-bromo-6-fluorobenzotrifluoride is used as a monomer to produce poly(2-bromo-6-fluorostyrene), a fluorinated polymer with potential applications in specialized coatings, adhesives, and electronics nbinno.com. The presence of the bromine atom on the polymer backbone allows for further post-polymerization modification, enabling the creation of even more complex functional polymers.

Development of Functional Materials

Aromatic molecules containing both halogen and nitrile groups are known to possess interesting electronic and physical properties that are valuable for functional materials like organic electronics and liquid crystals. The dipole moment and polarizability of the this compound molecule can influence the self-assembly and electronic behavior of materials into which it is incorporated. Its structure can be integrated into larger conjugated systems used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in liquid crystal displays, where molecular polarity is a critical design parameter.

| Application Area | Derived Material Type | Key Property/Function | Potential Use | Reference |

|---|---|---|---|---|

| Specialty Polymers | Fluorinated Polymers (e.g., Poly(2-bromo-6-fluorostyrene)) | High thermal stability, chemical resistance | Coatings, Adhesives, Electronics | nbinno.com |

| Functional Materials | Organic Electronics | Electronic properties from halogen and nitrile groups | OLEDs, OFETs | made-in-china.com |

| Functional Materials | Liquid Crystals | Molecular dipole and polarizability | Display technologies |

Applications in Electronics and Nanotechnology (General Fluorine Chemistry)

While direct, large-scale applications of this compound in electronics and nanotechnology are still emerging areas of research, its significance is best understood through the broader context of organofluorine chemistry. The unique properties imparted by the fluorine atom make fluorinated organic compounds essential materials in modern high-technology sectors. nih.gov As a functionalized building block, this compound represents a key starting material for the synthesis of more complex, high-performance molecules tailored for these advanced applications. smolecule.com

The utility of fluorinated compounds in electronics and nanotechnology stems from the distinct characteristics of the carbon-fluorine (C-F) bond and the fluorine atom itself. Fluorine's high electronegativity creates a strong, highly polarized C-F bond, leading to molecules with enhanced thermal, chemical, and oxidative stability. mdpi.comrsc.org In the context of materials science, the introduction of fluorine into organic molecules can profoundly alter their electronic properties, solid-state organization, and surface characteristics. rsc.orgrsc.org

Research Findings in Fluorine Chemistry for Electronics

The strategic incorporation of fluorine atoms into conjugated organic systems is a widely used method to fine-tune their optoelectronic properties for devices like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and photovoltaic cells. rsc.orgresearchgate.net

Key research findings include:

Energy Level Modulation: The introduction of electron-withdrawing fluorine atoms lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. rsc.orgrsc.org This facilitates easier electron injection from the cathode in electronic devices and enhances the material's resistance to degradation via oxidation. rsc.org

Semiconductor Behavior: Fluorination can transform traditional p-type (hole-transporting) organic semiconductors into ambipolar or even n-type (electron-transporting) materials, which are crucial for developing more efficient and complex organic electronic circuits. rsc.org

Enhanced Charge Mobility: Non-covalent interactions, such as C–H⋯F hydrogen bonds, can play a critical role in directing the supramolecular packing of molecules in the solid state. rsc.org This can lead to a more ordered π-stack arrangement, which is beneficial for efficient charge transport and results in higher charge carrier mobility. rsc.org

Material Stability: Perfluorinated compounds, such as perfluoropolyethers (PFPEs), exhibit exceptional thermal stability and low vapor pressure, making them suitable for use as lubricants and fluids in the demanding environments of semiconductor manufacturing, including plasma etching and high-vacuum processes. wikipedia.org

Research Findings in Fluorine Chemistry for Nanotechnology

In nanotechnology, fluorinated compounds and materials offer unique properties that are exploited for biomedical applications, advanced materials, and sensors. researchgate.netnih.gov

Key research findings include:

Functionalization of Nanomaterials: Fluorine is highly effective for functionalizing the surfaces of inert nanomaterials like carbon nanotubes (CNTs). nih.gov This process can alter the electronic properties of CNTs, for instance, changing their conductivity from semiconducting to metallic, which opens up new possibilities for their use in nanoelectronic components. nih.gov

Fluorinated Nanoparticles: Nanoparticles decorated with or encapsulating fluorine-containing molecules are a significant area of research. nih.gov These nanoparticles are developed for use as contrast agents in ¹⁹F Magnetic Resonance Imaging (MRI), as vehicles for targeted drug delivery, and in photodynamic therapy for cancer. researchgate.netku.edu Nanotechnology helps to overcome the inherent insolubility of many perfluorinated compounds by encapsulating them in stable nanosystems. mdpi.com

Advanced Sensors: The unique interactions of fluorinated compounds are being leveraged to develop novel nanosensors for the detection of environmentally persistent per- and poly-fluoroalkyl substances (PFAS). rsc.org

The role of this compound in this context is that of a strategic precursor. Its multiple reaction sites—the nitrile group, the bromine atom, and the fluorine atom—allow for its elaboration into the sophisticated fluorinated molecules and polymers used in the applications described above.

Table 1: Impact of Fluorination on Material Properties and Applications

| Property Modified by Fluorination | Effect | Application Area | Example of Application |

|---|---|---|---|

| Electronic Energy Levels | Lowers HOMO and LUMO levels | Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells |

| Semiconducting Nature | Can induce n-type or ambipolar behavior | Electronics | Organic Field-Effect Transistors (OFETs) |

| Solid-State Packing | C-H⋯F interactions can improve molecular stacking | Electronics | High-mobility transistors |

| Chemical & Thermal Stability | High C-F bond energy increases stability | Electronics, Aerospace | Lubricants for vacuum pumps, heat-transfer fluids |

| Surface Properties | Creates hydrophobic and lipophobic surfaces | Nanotechnology, Materials | Self-cleaning surfaces, functionalized nanomaterials |

| Biomedical Imaging | ¹⁹F nucleus is NMR-active with no background signal | Nanotechnology, Medicine | ¹⁹F MRI contrast agents |

Derivatization and Further Functionalization of 2 Bromo 6 Fluorobenzonitrile

Modification at the Bromine Position

The carbon-bromine bond is the most common site for the initial functionalization of 2-bromo-6-fluorobenzonitrile. The bromine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. The reaction of this compound with an arylboronic acid would yield a 6-fluoro-biphenyl-2-carbonitrile derivative, a scaffold present in many biologically active compounds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a powerful method for the synthesis of aryl alkynes. For instance, coupling this compound with various terminal alkynes provides access to 2-alkynyl-6-fluorobenzonitriles. These products can serve as precursors for kinase inhibitors and other complex heterocyclic systems. A similar reaction has been demonstrated with the analogous 6-bromo-3-fluoro-2-pyridinecarbonitrile, highlighting the feasibility of this transformation. soton.ac.uk

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.govscbt.com This reaction would introduce a vinyl group at the 2-position of the 6-fluorobenzonitrile core.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. chemicalbook.comgoogle.com Applying this reaction to this compound allows for the synthesis of various 2-amino-6-fluorobenzonitrile (B142694) derivatives, which are valuable intermediates in medicinal chemistry.

Below is a representative table illustrating the conditions for a Sonogashira coupling reaction based on a closely related substrate.

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | THF / Et₃N | Room Temperature, 16h | 2-(Alkynyl)-6-fluorobenzonitrile |

Functionalization via the Nitrile Group

The nitrile (cyano) group is a versatile functional handle that can be transformed into several other important chemical moieties. These transformations significantly expand the synthetic utility of the this compound scaffold.

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding 2-bromo-6-fluorobenzamide, while complete hydrolysis leads to the formation of 2-bromo-6-fluorobenzoic acid. wikipedia.orgresearchgate.netbiosynth.com These carboxylic acid derivatives are valuable precursors for the synthesis of esters, acid chlorides, and other carbonyl compounds.

Reduction to Amines: The nitrile group can be reduced to a primary amine, yielding (2-bromo-6-fluorophenyl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd). The resulting benzylamine (B48309) is a key building block for a variety of nitrogen-containing compounds.

Cycloaddition Reactions to form Tetrazoles: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. nih.gov This reaction is often catalyzed by zinc or other Lewis acids and provides a direct route to 5-(2-bromo-6-fluorophenyl)tetrazole. Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids.

The table below summarizes the transformation of the nitrile group into a tetrazole ring.

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) | [3+2] Cycloaddition | 5-(2-Bromo-6-fluorophenyl)-1H-tetrazole |

Regioselective Functionalization of the Aromatic Ring

Beyond substitution at the bromine position, the aromatic ring of this compound can undergo further functionalization at its C-H positions (C3, C4, and C5). The regioselectivity of these reactions is governed by the electronic and steric effects of the existing substituents.

Directed ortho-Metalation (DoM): The nitrile group is a known directed metalation group (DMG), capable of directing deprotonation to the adjacent ortho position. broadinstitute.orgorganic-chemistry.org In the case of this compound, the nitrile group would direct lithiation (using a strong base like lithium diisopropylamide, LDA) to the C3 position. The resulting organolithium species can then be trapped with various electrophiles (e.g., aldehydes, alkyl halides, CO₂) to introduce a new substituent specifically at the C3 position. The fluorine atom at C6 may also exert a weaker directing effect, reinforcing the acidity of the C5 proton, but the nitrile group's directing ability is generally stronger for the adjacent position.

Electrophilic Aromatic Substitution: The aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrile, fluoro, and bromo substituents. However, under forcing conditions, substitution may occur. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. The nitrile group is a meta-director. Considering these competing effects, the most likely position for electrophilic attack would be C4, which is para to the fluorine and meta to the nitrile.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing substituents (F, Br, CN) activate the ring for nucleophilic aromatic substitution. While the bromine is an excellent leaving group in transition-metal catalysis, the fluorine atom can also be displaced by strong nucleophiles under SNAr conditions. The strong electron-withdrawing effect of the para-nitrile group and the ortho-bromo group makes the C6 position susceptible to nucleophilic attack. This allows for the selective replacement of the fluorine atom with nucleophiles such as amines, alkoxides, or thiolates, providing a route to 2-bromo-6-substituted-benzonitrile derivatives.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. While this compound is not a direct component in classic MCRs like the Ugi or Passerini reactions, its derivatives can be valuable substrates for such transformations. researchgate.netorganic-chemistry.org

For example, the nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine. The resulting 2-bromo-6-fluorobenzoic acid or (2-bromo-6-fluorophenyl)methanamine can then be employed in an Ugi four-component reaction.

The Ugi reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. If (2-bromo-6-fluorophenyl)methanamine were used as the amine component, it would be condensed with an aldehyde and a carboxylic acid, followed by the addition of an isocyanide. This would lead to the rapid assembly of complex, peptide-like molecules containing the 2-bromo-6-fluorophenyl moiety, demonstrating how derivatization enables the incorporation of this versatile scaffold into complex molecular architectures through highly convergent synthetic routes.

Analytical Techniques for Characterization of 2 Bromo 6 Fluorobenzonitrile and Its Derivatives

Spectroscopic Analysis in Research Contexts (e.g., NMR, IR, MS)

Spectroscopy is a cornerstone for the structural elucidation of 2-Bromo-6-fluorobenzonitrile. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's atomic arrangement and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H NMR (Proton NMR), ¹³C NMR (Carbon-13 NMR), and ¹⁹F NMR (Fluorine-19 NMR) are all highly informative.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the aromatic ring. A synthesis report for this compound described its ¹H NMR spectrum, which was recorded on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent. chemicalbook.com The aromatic protons appear as a complex multiplet, reflecting the coupling between them. chemicalbook.com

| Proton Signal | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-4 | 7.17-7.23 | ddd (doublet of doublet of doublets) | 8, 8, 1 |

| H-3, H-5 | 7.44-7.52 | m (multiplet) | Not specified |

¹³C NMR: This technique identifies the different carbon environments in the molecule. The spectrum for this compound would be expected to show seven distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the one carbon of the nitrile group. The carbons directly attached to the electronegative fluorine and bromine atoms, as well as the nitrile carbon, would exhibit characteristic chemical shifts.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an essential technique. It provides specific information about the chemical environment of the fluorine nucleus and can show coupling to nearby protons, which is invaluable for confirming the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In this compound, the key functional groups include the nitrile (C≡N), the carbon-fluorine bond (C-F), the carbon-bromine bond (C-Br), and the aromatic ring (C=C and C-H bonds).

Nitrile (C≡N) stretch: A sharp, intense absorption peak is expected in the region of 2220-2260 cm⁻¹.

Aromatic C=C stretches: Multiple peaks would appear in the 1400-1600 cm⁻¹ region.

Carbon-Fluorine (C-F) stretch: A strong absorption is typically observed in the 1000-1400 cm⁻¹ range.

Carbon-Bromine (C-Br) stretch: This vibration appears at lower wavenumbers, usually in the 500-600 cm⁻¹ region.

The availability of Attenuated Total Reflectance (ATR) IR spectra for this compound has been noted in chemical databases. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Molecular Weight Confirmation: The molecular formula of this compound is C₇H₃BrFN, which corresponds to a molecular weight of approximately 200.01 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the exact monoisotopic mass, which is calculated to be 198.94329 Da. nih.gov

Isotopic Pattern: A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Chromatographic Methods for Purity and Reaction Monitoring (e.g., GC, HPLC)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of chemical reactions involving its synthesis or modification.

Gas Chromatography (GC)

Gas chromatography is a common technique used to determine the purity of volatile and thermally stable compounds. Commercial suppliers of this compound often state the purity as determined by GC, with typical values being greater than 97.0% or 98%. tcichemicals.comsigmaaldrich.comfishersci.com

While specific GC methods for this compound are proprietary, a relevant study details the development and validation of a rapid low thermal mass GC (LTM GC) method for separating and quantifying ten isomers of a closely related class of compounds, bromofluorobenzaldehydes. rsc.org This study highlights the capabilities of modern GC for analyzing complex mixtures of positional isomers, which can be common impurities in the synthesis of substituted benzonitriles. rsc.org The method was validated according to ICH guidelines, demonstrating high sensitivity and accuracy. rsc.org

Summary of LTM GC Method Validation for Bromofluorobenzaldehyde Isomers rsc.org

| Parameter | Result |

| Correlation Coefficient (Linearity) | > 0.999 |

| Detection Limit (LOD) | 0.4 ppm |

| Quantitation Limit (LOQ) | 1.2 ppm |

| Accuracy (Recovery) | 93.7% - 107.7% |

| Precision (%RSD) | < 5.0% |

This data illustrates the high performance achievable with GC for quality control in the context of halogenated aromatic compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is another powerful separation technique, particularly suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. It is widely used to monitor the conversion of reactants to products in real-time. For reactions involving this compound, such as its conversion to 2-bromo-6-fluorobenzoic acid, HPLC is an ideal tool. chemicalbook.com

A typical HPLC setup for this type of analysis would involve:

Stationary Phase: A reversed-phase column (e.g., C18).

Mobile Phase: A gradient mixture of an aqueous solvent (like water with a formic acid or ammonium acetate buffer) and an organic solvent (such as acetonitrile or methanol).

Detection: A UV detector, as the aromatic ring in this compound and its derivatives absorbs UV light.

By injecting small aliquots of the reaction mixture at different time intervals, the disappearance of the starting material and the appearance of the product can be quantified, allowing for precise determination of reaction completion.

Future Research Directions and Emerging Applications

Sustainable Synthesis of 2-Bromo-6-fluorobenzonitrile

Traditional synthetic routes to this compound, such as the Sandmeyer reaction starting from 2-amino-6-fluorobenzonitrile (B142694), often involve harsh reagents, stoichiometric amounts of copper salts, and significant waste generation. The future of its synthesis lies in the adoption of greener, more sustainable methodologies that prioritize atom economy, energy efficiency, and the reduction of hazardous byproducts.

Key areas of research for sustainable synthesis include:

Biocatalysis: The use of enzymes, such as halogenases and dehalogenases, offers a highly selective and environmentally benign alternative to traditional chemical halogenation. nih.gov Research is directed towards discovering or engineering enzymes that can selectively brominate the 2-position of 6-fluorobenzonitrile under mild, aqueous conditions. This approach could significantly reduce the reliance on toxic brominating agents and heavy metal catalysts.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-halogen bonds under mild conditions. researchgate.netuni-regensburg.de Future research could focus on developing a photocatalytic method for the bromination of 6-fluorobenzonitrile, potentially using simple bromide salts as the bromine source. This would avoid the harsh conditions and stoichiometric waste associated with older methods. researchgate.net

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive chemical reactions, can dramatically reduce or eliminate the need for bulk solvents. researchgate.net Developing a solvent-free or low-solvent mechanochemical process for the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature control, and easier scalability compared to traditional batch processes. Adapting existing synthetic routes or developing new ones for a flow chemistry setup can lead to higher yields, improved purity, and a more efficient, automated production of this compound.

Below is a comparative table of traditional versus potential sustainable synthesis strategies.

| Feature | Traditional Synthesis (e.g., Sandmeyer Reaction) | Future Sustainable Synthesis |

| Reagents | NaNO₂, HBr, CuBr | Enzymes, Simple Bromide Salts |

| Catalysts | Stoichiometric Copper Salts | Photocatalysts (e.g., Iridium, Ruthenium complexes), Biocatalysts |

| Solvents | Dioxane, Ethyl Acetate | Water, or solvent-free (Mechanochemistry) |

| Conditions | Low to moderate temperatures, multi-step | Mild, ambient temperature and pressure |

| Waste Profile | Significant heavy metal and organic solvent waste | Minimal, biodegradable waste |

| Efficiency | Moderate yields, requires extensive purification | Potentially higher yields, improved atom economy |

Exploration of Novel Reactivity Patterns

The unique arrangement of a nitrile group and two different halogen atoms on the aromatic ring of this compound opens the door to a wide range of selective chemical transformations. The differing reactivity of the C-Br and C-F bonds is central to this potential. The carbon-bromine bond is significantly weaker (approx. 293 kJ/mol) than the carbon-fluorine bond (approx. 452 kJ/mol), allowing for selective reactions at the bromine-substituted position. wikipedia.org

Future research is exploring several novel reactivity patterns:

Selective Dehalogenation: Developing methods for the selective removal of one halogen while leaving the other intact is a key area of interest. Reductive dehalogenation can be achieved using various reagents, allowing for the synthesis of either 2-fluorobenzonitrile or 6-bromobenzonitrile if the corresponding dehalogenation can be controlled. wikipedia.org This differential reactivity provides access to a wider range of selectively substituted building blocks.

Site-Selective Cross-Coupling: The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Researchers are exploring novel catalysts, particularly those based on palladium and nickel, to couple a wide array of fragments at the 2-position while preserving the fluorine atom and nitrile group. mit.edu

C-F Bond Activation: While more challenging, the activation and functionalization of the strong C-F bond is a major goal in modern organic chemistry. Future work will likely involve the use of specialized transition-metal catalysts or photoredox systems to selectively replace the fluorine atom, opening up synthetic pathways that are currently inaccessible. rsc.org

Photoredox-Mediated Reactions: The use of visible light photoredox catalysis can enable unique transformations that are not possible with traditional thermal methods. This includes the generation of aryl radicals that can participate in a variety of bond-forming reactions, leading to novel derivatives of this compound. nih.gov

| Reaction Type | Target Bond | Potential Outcome | Catalyst/Reagent Examples |

| Cross-Coupling | C-Br | Attachment of new carbon or heteroatom groups | Palladium, Nickel, Copper complexes |

| Reductive Dehalogenation | C-Br | Formation of 2-fluorobenzonitrile | Indium, Grignard reagents |

| C-F Activation/Coupling | C-F | Attachment of new groups at the 6-position | Specialized Ni/Pd catalysts |

| C-H Activation | Aromatic C-H | Direct functionalization of the benzene (B151609) ring | Rhodium, Ruthenium complexes |

Untapped Applications in Emerging Technologies

The distinct electronic properties conferred by the fluorine and nitrile groups, combined with the reactive handle of the bromine atom, make this compound and its derivatives attractive candidates for use in several emerging technologies.

Organic Electronics: Fluorinated aromatic compounds are of great interest in materials science. The introduction of fluorine can lower the energy levels of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO), improve electron transport properties, and enhance the stability of organic semiconductor devices. biosynth.com Derivatives of this compound could be investigated as building blocks for:

Organic Light-Emitting Diodes (OLEDs): As components of emitter molecules, particularly for blue light emission, where stability and color purity are critical. mdpi.com

Organic Field-Effect Transistors (OFETs): The precursor 2-bromo-6-fluorobenzaldehyde has been used in the synthesis of semiconducting nanowires, suggesting potential for related nitrile compounds in transistor applications. ossila.com

Energy Storage: The development of high-energy-density batteries is a critical global need. Fluorinated materials are being explored for use in advanced lithium-ion and lithium primary batteries.

Electrolyte Additives: Fluorinated nitriles are being investigated as components of electrolytes for high-voltage lithium-ion batteries due to their high electrochemical stability. acs.org

Cathode Materials: Fluorinated carbon materials (CFx) are used as high-energy-density cathode materials in primary lithium batteries. researchgate.netbohrium.com Molecular precursors like this compound could be used to synthesize novel fluorinated polymers or carbon structures for next-generation energy storage. nih.govresearchgate.net

Advanced Polymers: The unique properties of this compound can be imparted to polymers. By converting the nitrile group to other functionalities or by utilizing the bromine atom in polymerization reactions, new high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties could be developed.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. nih.gov By systematically modifying a lead compound and assessing the impact on its efficacy, researchers can design more potent and selective agents. This compound is an ideal scaffold for such studies due to its multiple points for diversification.

Future research will focus on building SAR models for derivatives in various therapeutic and agricultural areas:

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The this compound scaffold can be used to systematically explore the chemical space around a kinase active site. For instance, in developing inhibitors for a target like the c-MET kinase, the bromine at the 2-position could be replaced with various groups via Suzuki coupling, while the fluorine at the 6-position helps to modulate the electronics and binding interactions of the molecule. nih.gov

Agrochemicals: SAR studies are crucial for developing new herbicides and pesticides. The benzonitrile (B105546) moiety is a known pharmacophore in some agricultural chemicals. Systematic modification of the this compound core would allow for the optimization of properties like target specificity, environmental persistence, and metabolic stability.

Computational Modeling (QSAR): As libraries of compounds derived from this compound are synthesized and tested, the resulting data can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These computational models use machine learning to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery process and reducing the reliance on extensive synthesis and screening. nih.gov

An example of a hypothetical SAR study on a kinase inhibitor scaffold is presented below.

| Position of Modification | Sample Modification | Potential Impact on Activity |

| Position 2 (from Br) | Small aryl group (e.g., phenyl) | Occupy a hydrophobic pocket in the enzyme's active site |

| Position 2 (from Br) | Hydrogen bond donor (e.g., -NH₂) | Form a key interaction with a specific amino acid residue |

| Position 4 | Addition of a methyl group | Probe for steric hindrance in a particular region |

| Nitrile Group | Reduction to an aminomethyl group | Introduce a basic center to interact with acidic residues |

These focused research directions highlight the significant future potential of this compound, positioning it not just as a simple intermediate, but as a key enabling molecule for innovation in sustainable chemistry, materials science, and drug discovery.

常见问题

Q. What are the common synthetic routes for preparing 2-bromo-6-fluorobenzonitrile, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or halogen exchange reactions. For example, fluorination of 2,6-dibromobenzonitrile using KF in the presence of a Cu catalyst under high-temperature conditions can yield the product. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity ≥97% is achievable, as noted in commercial standards . Monitoring reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and confirming purity via GC or HPLC is critical.

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons (e.g., aromatic protons at C3/C5). Compare with databases (e.g., NIST Chemistry WebBook ).

- IR Spectroscopy : Look for CN stretch (~2230 cm⁻¹) and C-Br/C-F stretches (650–500 cm⁻¹). Cross-reference with structurally similar compounds (e.g., 3-bromo-4-fluorobenzonitrile ).

- Mass Spectrometry : Expect molecular ion [M]⁺ at m/z 200 (C₇H₃BrFN⁺). Fragmentation peaks at m/z 121 (loss of Br) and 93 (loss of F) confirm substituent positions.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

Q. How do the positions of bromine and fluorine influence the compound’s reactivity?

- Methodological Answer : Bromine at the ortho position activates the ring for electrophilic substitution, while fluorine’s electron-withdrawing effect deactivates meta/para positions. This directs reactivity toward cross-coupling at the bromine site (e.g., Suzuki-Miyaura reactions) .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a reactive site for Suzuki couplings. Example protocol:

- React with arylboronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in THF/Na₂CO₃ (2M) at 80°C for 12h.

- Monitor yield via LC-MS and optimize catalyst loading (2–10 mol%) to mitigate dehalogenation side reactions.

- Compare with analogs (e.g., 2-bromo-6-chlorophenylboronic acid ) to assess electronic effects.

Q. How should researchers address contradictions in reported reaction yields involving this compound?

- Methodological Answer :

- Variable Screening : Use design-of-experiments (DoE) to test factors like solvent polarity (DMF vs. THF), temperature (60–100°C), and base (K₂CO₃ vs. Cs₂CO₃).

- Spectroscopic Validation : Confirm product identity via ¹⁹F NMR to rule out fluorination defects.

- Literature Comparison : Replicate published protocols (e.g., from Kanto Reagents ) and adjust water content (<0.1%) to improve reproducibility.

Q. What computational approaches predict the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify electron-deficient sites.

- Compare Fukui indices for bromine vs. fluorine to predict nucleophilic/electrophilic attack preferences.

- Validate with experimental data (e.g., Hammett plots for substituent effects).

Q. How is this compound applied in multi-step syntheses of bioactive molecules?

- Methodological Answer :

- Case Study : Use as a precursor for fluorinated pharmaceuticals. For example, couple with a pyridylboronate to generate a biphenyl intermediate, followed by cyano group reduction (e.g., LiAlH₄) to form a primary amine .

- Optimization : Track stepwise yields and purity via UPLC-MS. Adjust protecting groups (e.g., Boc for amines) to minimize side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。